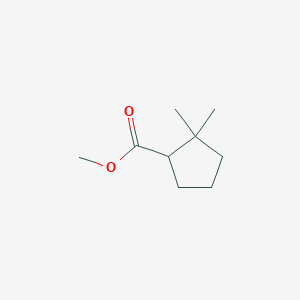

Methyl 2,2-dimethylcyclopentane-1-carboxylate

Description

Methyl 2,2-dimethylcyclopentane-1-carboxylate (CAS: 63861-27-8) is a cyclopentane derivative featuring a methyl ester group at position 1 and two methyl substituents at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its sterically hindered structure, which may influence reactivity and binding properties. It is commercially available at 95% purity (1g scale) and is utilized in custom chemical synthesis, particularly in collaborations with pharmaceutical companies for drug development .

Properties

IUPAC Name |

methyl 2,2-dimethylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2)6-4-5-7(9)8(10)11-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYZWBAMNWWEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508396 | |

| Record name | Methyl 2,2-dimethylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63861-27-8 | |

| Record name | Methyl 2,2-dimethylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazomethane-Mediated Esterification

The most direct approach to synthesizing this compound involves the esterification of 2,2-dimethylcyclopentane-1-carboxylic acid (C8H14O2, CAS: 63861-26-7). Diazomethane (CH2N2) serves as an excellent methylating agent for this transformation, offering high yields under mild conditions.

The mechanism proceeds through a straightforward pathway where carboxylic acids react with diazomethane to produce methyl esters. This reaction begins with an acid-base interaction to deprotonate the carboxylic acid, followed by nucleophilic attack of the carboxylate on the protonated diazomethane in an SN2 fashion. Nitrogen gas is produced as a byproduct, which helps drive the reaction to completion.

2,2-dimethylcyclopentane-1-carboxylic acid + CH2N2 → this compound + N2

Due to the hazardous nature of diazomethane (toxic, explosive), this reagent is typically generated in situ and immediately reacted with the carboxylic acid substrate. The reaction proceeds rapidly at low temperatures, offering excellent selectivity for carboxylic acid methylation with minimal side reactions.

Table 2: Optimized Conditions for Diazomethane Esterification

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 0-5°C | Lower temperatures minimize diazomethane decomposition risks |

| Solvent | Diethyl ether | Other ethereal solvents like THF may be used |

| Reaction time | 15-30 minutes | Complete conversion typically occurs rapidly |

| Safety considerations | Well-ventilated fume hood, explosion-proof setup | Essential due to diazomethane hazards |

| Purification | Simple evaporation of solvent | Minimal byproducts facilitates purification |

| Typical yield | 90-95% | Excellent yields are characteristic |

Acid-Catalyzed Esterification Methods

For larger-scale preparations where safety considerations preclude the use of diazomethane, acid-catalyzed esterification offers a viable alternative. This approach involves heating 2,2-dimethylcyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid.

The reaction proceeds through activation of the carboxylic acid carbonyl by protonation, nucleophilic attack by methanol, and subsequent elimination of water. Since this is an equilibrium process, strategies to drive the reaction forward include using excess methanol and/or removing water as it forms.

Table 3: Acid-Catalyzed Esterification Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 65-75°C | Reflux conditions typically employed |

| Acid catalyst | H2SO4 (2-5 mol%) | Alternative catalysts: HCl, p-toluenesulfonic acid |

| Methanol ratio | 5-10 equivalents | Excess drives equilibrium toward product |

| Reaction time | 6-24 hours | Monitoring by TLC or GC recommended |

| Water removal | Dean-Stark apparatus or molecular sieves | Enhances conversion |

| Typical yield | 75-85% | Moderate to good yields |

Synthesis of the Carboxylic Acid Precursor

Adaptation from Cyclopentanone-2-carboxylic Acid Methyl Ester Synthesis

Insights from patented methods for preparing cyclopentanone-2-carboxylic acid methyl ester can be adapted for our target compound. The patent describes a process involving:

- DMF as solvent with sodium methoxide as base

- Reaction with dimethyl adipate at elevated temperatures (90-110°C)

- Cyclization reaction with reflux for 8-10 hours

- Recovery of byproduct methanol during the process

This cyclization approach could potentially be modified to incorporate geminal dimethyl groups at the 2-position. The primary chemical equation from the patent involves the cyclization of dimethyl adipate in the presence of a strong base to form the cyclopentanone ring.

Table 4: Modified Synthetic Pathway Based on Patent Method

| Stage | Reactants | Conditions | Expected Intermediate/Product |

|---|---|---|---|

| 1 | Dimethyl adipate, sodium methoxide, DMF | 90-110°C, 8-10h | Cyclopentanone-2-carboxylic acid methyl ester |

| 2 | Intermediate from stage 1, CH3I, strong base | -78°C to RT, inert atmosphere | 2-methylcyclopentanone derivative |

| 3 | Product from stage 2, CH3I, strong base | Similar to stage 2 | 2,2-dimethylcyclopentanone derivative |

| 4 | Product from stage 3, oxidizing agent | Appropriate conditions | This compound |

Alternative Synthetic Approaches

Carbonitrile Hydrolysis Route

A potential alternative pathway involves using 2,2-dimethylcyclopentane-1-carbonitrile as an intermediate. This compound could be hydrolyzed to the corresponding carboxylic acid and subsequently esterified to yield this compound.

The nitrile hydrolysis would typically proceed under acidic or basic conditions:

- Acidic hydrolysis: Refluxing with concentrated HCl or H2SO4

- Basic hydrolysis: Treatment with NaOH or KOH followed by acidification

Following hydrolysis to the carboxylic acid, standard esterification procedures as described in section 2 could be employed to obtain the target methyl ester.

Analytical Characterization Methods

Proper characterization of the synthesized this compound is essential for confirming structural identity and assessing purity. Multiple complementary analytical techniques are typically employed.

Spectroscopic Analysis

Table 5: Spectroscopic Characterization Parameters

| Technique | Key Parameters | Expected Features |

|---|---|---|

| ¹H-NMR (400 MHz, CDCl3) | Chemical shifts (δ, ppm) | Methyl ester singlet (~3.7 ppm); geminal dimethyl signals (~1.0-1.2 ppm); complex multiplets for cyclopentane ring protons (1.4-2.2 ppm); distinctive α-carbonyl proton signal |

| ¹³C-NMR (100 MHz, CDCl3) | Chemical shifts (δ, ppm) | Carbonyl carbon (~175 ppm); methyl ester carbon (~51 ppm); quaternary carbon bearing geminal methyls (~45-50 ppm); methyl carbons (~25-30 ppm); cyclopentane ring carbons |

| FTIR | Absorption bands (cm⁻¹) | Strong C=O stretching (1730-1740 cm⁻¹); C-O stretching (1150-1250 cm⁻¹); C-H stretching (2850-2950 cm⁻¹) |

| Mass Spectrometry | m/z values | Molecular ion peak (M+) at m/z 156; fragmentation pattern showing loss of methoxy group (M-31); characteristic cyclopentane ring fragmentation patterns |

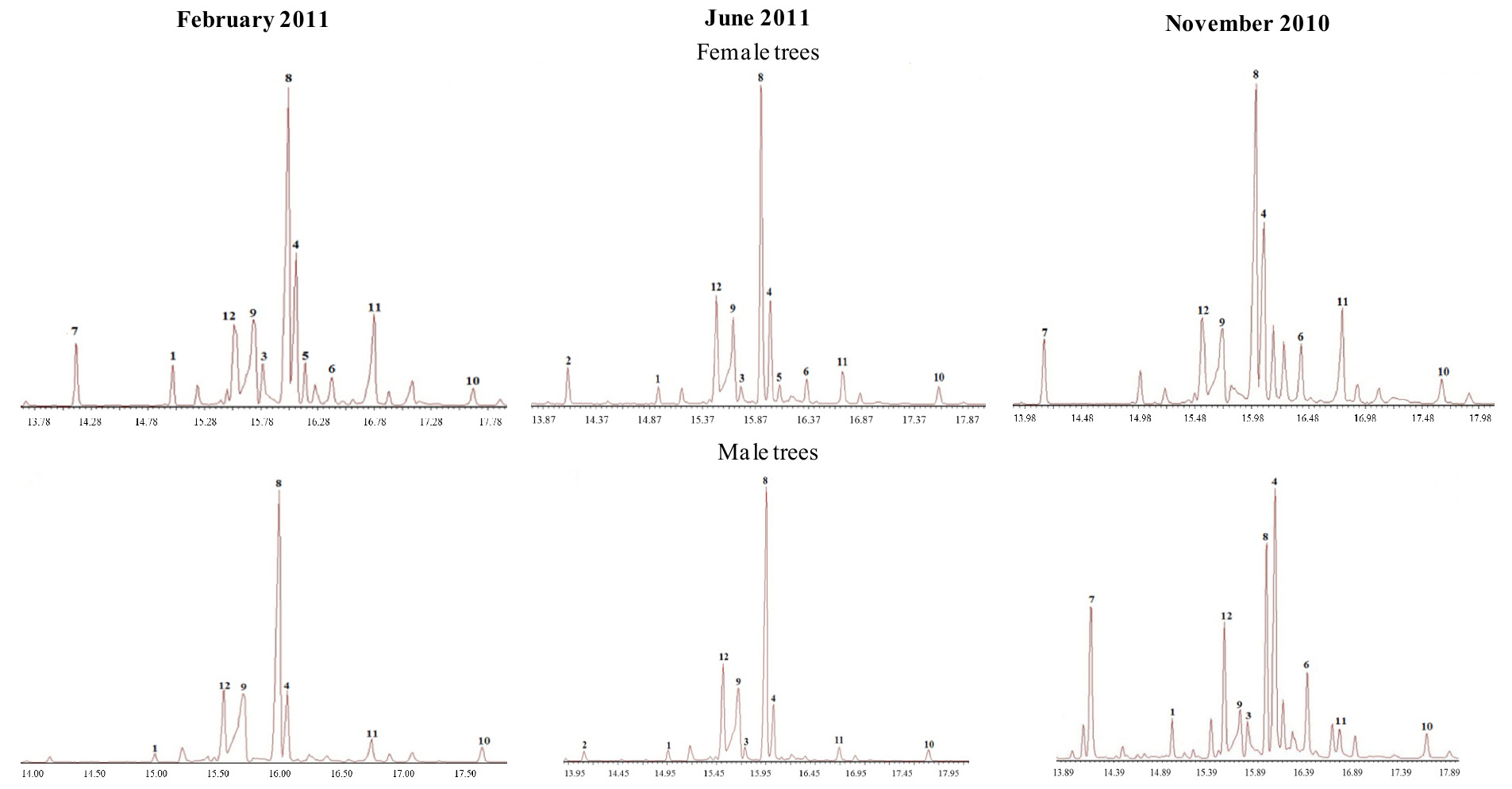

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) provide valuable information about product purity and can be used to monitor reaction progress. For this compound, typical conditions might include:

- GC analysis: Appropriate column (e.g., DB-5 or equivalent), temperature program from 50-250°C

- HPLC analysis: C18 reverse phase column, methanol/water gradient system

Industrial Production Considerations

Process Selection and Optimization

For industrial-scale production of this compound, several factors must be carefully evaluated:

Table 6: Industrial Process Selection Factors

| Factor | Consideration | Impact |

|---|---|---|

| Starting material availability | Accessibility and cost of 2,2-dimethylcyclopentane-1-carboxylic acid or precursors | Determines overall economic viability |

| Process safety | Hazardous reagents (e.g., diazomethane) unsuitable for large scale | Dictates selection of safer alternative methods |

| Number of synthetic steps | Fewer steps generally preferred | Affects overall yield, cost, and waste generation |

| Solvent selection | Recovery and reuse potential | Environmental and economic impacts |

| Catalyst systems | Activity, selectivity, and recyclability | Process efficiency and cost |

| Scalability | Heat transfer, mixing efficiency | Engineering design requirements |

Comparative Analysis of Production Methods

Table 7: Evaluation of Potential Industrial Production Methods

| Method | Advantages | Disadvantages | Relative Cost | Environmental Impact |

|---|---|---|---|---|

| Diazomethane esterification | High yield (90-95%), mild conditions, high purity | Severe safety hazards, not scalable, specialized equipment needed | High | Moderate |

| Acid-catalyzed esterification | Scalable, economical, established technology, readily available reagents | Longer reaction times, potential for side reactions, corrosive reagents | Low | Low to moderate |

| Modified patent approach (multi-step from dimethyl adipate) | Potential for one-pot process, flexibility in starting materials | More complex process control, additional purification steps, lower overall yield | Moderate | Moderate |

| Carbonitrile hydrolysis route | Alternative starting material option, established chemistry | Additional synthetic steps, harsher reaction conditions | Moderate to high | Moderate to high |

Based on this analysis, acid-catalyzed esterification of 2,2-dimethylcyclopentane-1-carboxylic acid represents the most viable approach for industrial production, assuming the acid precursor is readily available. For situations where the acid must be synthesized, the adapted patent approach might offer advantages despite its additional complexity.

Scale-Up Challenges

Transitioning from laboratory to industrial scale presents several specific challenges:

- Heat management: Exothermic reactions require careful temperature control in larger vessels

- Mixing efficiency: Ensuring homogeneous reaction conditions throughout larger reaction volumes

- Process safety: Elimination of hazardous reagents and implementation of appropriate safety measures

- Product isolation: Development of efficient filtration, crystallization, or distillation procedures

- Quality control: Implementation of in-process controls to maintain consistent product quality

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 2,2-dimethylcyclopentane-1-carboxylate is a molecule with several applications in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis for creating complex molecules, in studies related to enzyme interactions and metabolic pathways, as a precursor for synthesizing pharmaceutical compounds, and in the production of specialty chemicals and materials.

Scientific Research Applications

This compound has applications in:

- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.

- Biology This compound is useful in studies related to enzyme interactions and metabolic pathways.

- Medicine It may serve as a precursor in the synthesis of pharmaceutical compounds that have potential therapeutic effects.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Synthesis of Methyl 2,2-dimethyl-3-methylidenecyclopentane-1-carboxylate

The synthesis of Methyl 2,2-dimethyl-3-methylidenecyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentane derivative with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process. In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylcyclopentane-1-carboxylate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2,2-dimethylcyclopentane-1-carboxylate | 63861-27-8 | C₁₀H₁₆O₂ | 168.23 | Cyclopentane, methyl ester |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Cyclopentane, methyl ester, amine |

| Sandaracopimaric acid methyl ester | Not provided | C₂₁H₃₀O₂ | 314.46 | Diterpene, methyl ester |

| Z-Communic acid methyl ester | Not provided | C₂₁H₃₂O₂ | 316.48 | Labdane diterpene, methyl ester |

| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | 1447-13-8 | C₆H₈Cl₂O₂ | 195.04 | Cyclopropane, dichloro, methyl ester |

Key Observations :

- Steric Effects: The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to unsubstituted cyclopentane esters (e.g., Methyl 3-aminocyclopentanecarboxylate) .

- Ring Systems : Diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) feature larger, fused ring systems, contrasting with the simpler cyclopentane backbone of the target compound .

Physical and Chemical Properties

Limited data on the target compound’s physical properties (e.g., melting point, boiling point) are available in the provided evidence. However, inferences can be drawn:

- Molecular Weight : Lower molecular weight (168.23 g/mol) compared to diterpene esters (e.g., Z-communic acid methyl ester, 316.48 g/mol) suggests differences in volatility and chromatographic retention .

- Polarity: The absence of polar groups (e.g., hydroxyl or amino) in the target compound may result in lower water solubility relative to Methyl 3-aminocyclopentanecarboxylate .

Table 2: Hazard Comparison

| Compound Name | Acute Toxicity | Skin/Irritation Hazards | Environmental Hazards |

|---|---|---|---|

| This compound | Not classified (insufficient data) | Not classified | Not classified |

| Methyl 3-aminocyclopentanecarboxylate | H302 (oral) | H315 (skin irritation) | Not classified |

| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | No data | Likely corrosive | No data |

Biological Activity

Methyl 2,2-dimethylcyclopentane-1-carboxylate (MDMCC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of MDMCC, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDMCC is characterized by its molecular formula and a molecular weight of approximately 172.23 g/mol. The compound features a cyclopentane ring with two methyl groups at the second carbon and a carboxylate functional group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that MDMCC exhibits significant antimicrobial activity against various bacterial strains. The mechanisms underlying this activity are attributed to the compound's structural features, which allow it to interact with microbial cell membranes and inhibit essential cellular processes.

Antibacterial Activity

The antibacterial effects of MDMCC have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that MDMCC has notable inhibitory effects on:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The zones of inhibition observed in these studies suggest that MDMCC could serve as a potential lead compound for developing new antibacterial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus cereus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

The antimicrobial activity of MDMCC is believed to involve several mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of MDMCC allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : MDMCC may inhibit key enzymes involved in bacterial metabolism, further contributing to its antibacterial effects.

- Biofilm Disruption : Preliminary findings suggest that MDMCC can disrupt biofilm formation in certain bacterial species, enhancing its efficacy as an antimicrobial agent.

Study on Antimicrobial Properties

A study published in Innovare Academic Sciences explored the synthesis and biological evaluation of various derivatives of cyclopentane carboxylates, including MDMCC. The researchers found that modifications to the molecular structure significantly influenced the antimicrobial potency. Notably, the presence of additional functional groups enhanced the antibacterial activity against resistant strains .

Pharmacokinetics and Safety Profile

Research on the pharmacokinetics of MDMCC indicates favorable absorption characteristics when administered orally. However, the safety profile remains under investigation. Toxicological assessments are essential to establish safe dosage levels for potential therapeutic applications.

Q & A

What are the established synthetic routes for Methyl 2,2-dimethylcyclopentane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves esterification or alkylation of cyclopentanecarboxylic acid derivatives. For example, analogous methods (e.g., methyl 1-(methylamino)cyclopentanecarboxylate synthesis) use acid-catalyzed esterification with methanol under reflux, followed by purification via recrystallization or distillation . Key parameters include temperature control (e.g., avoiding decomposition above 140°C) and stoichiometric ratios of reagents like toluenesulfonate for salt formation .

Advanced

Advanced optimization employs kinetic studies and computational modeling (e.g., DFT calculations) to predict transition states and byproduct formation. For sterically hindered derivatives like 2,2-dimethylcyclopentane systems, microwave-assisted synthesis or flow chemistry may enhance reaction efficiency. Monitoring intermediates via in situ FTIR or LC-MS can guide real-time adjustments .

Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Basic

1H/13C NMR is standard for confirming substituent positions. For example, methyl ester protons resonate near δ 3.7–3.8 ppm, while cyclopentane methyl groups appear as singlets (δ 1.2–1.4 ppm) due to restricted rotation . IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹).

Advanced

X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities in crystalline derivatives. For non-crystalline samples, advanced 2D NMR (e.g., NOESY or HSQC) clarifies spatial arrangements of methyl groups. High-resolution mass spectrometry (HRMS) with <1 ppm error validates molecular formulae .

How can thermodynamic properties (e.g., boiling point, density) of this compound be experimentally determined or computationally predicted?

Basic

Empirical measurements include differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for boiling points. Density is measured via pycnometry. For example, similar cyclopentane derivatives exhibit boiling points ~139–161°C and densities ~0.91–1.05 g/cm³ .

Advanced

Computational tools like COSMO-RS predict solubility and partition coefficients. Molecular dynamics simulations model liquid-phase behavior, while group contribution methods (e.g., Joback) estimate thermodynamic properties with <5% error .

What methodologies are recommended for assessing the compound’s potential as a pharmaceutical intermediate?

Basic

Preliminary evaluation involves in vitro assays (e.g., enzyme inhibition or receptor binding studies). Structural analogs like methyl 2-cyanocyclobutanecarboxylate are tested for metabolic stability using liver microsomes .

Advanced

Advanced studies use isotopic labeling (e.g., deuterated analogs ) to track metabolic pathways. In silico ADMET profiling (e.g., SwissADME) predicts bioavailability and toxicity. Synchrotron-based crystallography identifies binding modes with target proteins .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Basic

Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Cross-validate NMR assignments with DEPT-135 or COSY spectra to rule out impurities .

Advanced

Multivariate analysis (e.g., PCA of reaction parameters) identifies critical yield-limiting factors. Collaborative interlaboratory studies using shared reference samples (e.g., from Kanto Reagents ) harmonize spectral data .

What safety protocols are essential for handling this compound?

Basic

Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to flammability (flash point <25°C for analogs ). Store at 2–8°C in sealed containers .

Advanced

Conduct quantitative risk assessment (QRA) using NFPA hazard ratings. For spills, employ adsorbents like vermiculite and neutralize with 10% sodium bicarbonate. Monitor airborne concentrations via GC-MS .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 170.24 g/mol (estimated) | Calculated |

| Boiling Point | ~145–160°C (analog data) | |

| Density | 1.02–1.06 g/cm³ (predicted) | |

| Solubility in Water | Low (logP ~2.5, estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.